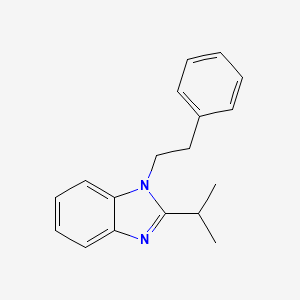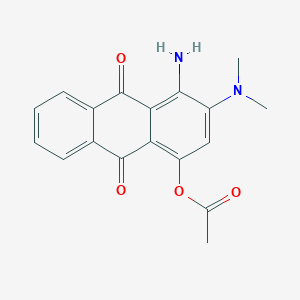
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-3-(ジメチルアミノ)-9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イルアセテートは、アントラキノン系に属する複雑な有機化合物です。アントラキノンは、その多様な生物活性と、染料製造、医薬品、有機合成など、さまざまな分野における応用で知られています。この特定の化合物は、アントラセン骨格にアミノ基とジメチルアミノ基の置換基、およびアセテート基を含む独自の構造が特徴です。
2. 製法
合成経路と反応条件
4-アミノ-3-(ジメチルアミノ)-9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イルアセテートの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。
ニトロ化: 出発物質であるアントラセンは、特定の位置にニトロ基を導入するためにニトロ化されます。
還元: 次に、ニトロ基は、塩化スズ(II)や触媒の存在下での水素などの還元剤を使用してアミノ基に還元されます。
ジメチル化: アミノ基は、さらにジメチルアミンと反応して、ジメチルアミノ置換基を導入されます。
アセチル化: 最後に、化合物は無水酢酸を使用してアセチル化され、アセテート基が導入されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模に行われます。プロセスは、収率と純度が最適化され、多くの場合、連続フロー反応器と自動システムを使用して、一貫した品質が保証されます。
3. 化学反応解析
反応の種類
4-アミノ-3-(ジメチルアミノ)-9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イルアセテートは、さまざまな化学反応を起こす可能性があり、これには次のようなものが含まれます。
酸化: この化合物は、酸化されてキノンを生成することができ、キノンは有機合成において重要な中間体です。
還元: 還元反応は、キノン部分をヒドロキノンに戻すことができます。
置換: アミノ基とジメチルアミノ基は、求核置換反応に参加できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求核置換反応には、多くの場合、ハロアルカンやアシルクロリドなどの試薬が関与します。
主要な生成物
酸化: アントラキノン誘導体を生成します。
還元: ヒドロキノン誘導体を生成します。
置換: さまざまな置換アントラセン誘導体を生成します。
4. 科学研究への応用
4-アミノ-3-(ジメチルアミノ)-9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イルアセテートは、科学研究でいくつかの応用があります。
化学: 複雑な有機分子や染料の合成における前駆体として使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に特定の酵素や受容体を標的にする薬物開発における潜在的な使用について調査されています。
工業: その鮮やかな色の特性により、染料や顔料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Dimethylation: The amino groups are further reacted with dimethylamine to introduce dimethylamino substituents.
Acetylation: Finally, the compound is acetylated using acetic anhydride to introduce the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Produces anthraquinone derivatives.
Reduction: Produces hydroquinone derivatives.
Substitution: Produces various substituted anthracene derivatives.
科学的研究の応用
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
4-アミノ-3-(ジメチルアミノ)-9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イルアセテートの作用機序は、さまざまな分子標的との相互作用に関与しています。この化合物はDNAにインターカレーションすることができ、複製プロセスを阻害し、細胞死につながります。また、DNA複製と修復に不可欠なトポイソメラーゼなどの特定の酵素を阻害することもできます。これらの相互作用により、抗がん療法の潜在的な候補となります。
6. 類似の化合物との比較
類似の化合物
アントラキノン: 親化合物で、染料製造に使用されています。
1,4-ジアミノアントラキノン: 構造は似ていますが、置換基が異なり、染料や顔料の製造に使用されます。
ミトキサントロン: 抗がん剤として使用される合成アントラキノン誘導体です。
独自性
4-アミノ-3-(ジメチルアミノ)-9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イルアセテートは、明確な化学的および生物学的特性を与える官能基の特定の組み合わせがユニークです。DNAにインターカレーションし、酵素を阻害する能力は、研究や潜在的な治療的用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Anthraquinone: The parent compound, known for its use in dye manufacturing.
1,4-Diaminoanthraquinone: Similar structure but with different substituents, used in dye and pigment production.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.
Uniqueness
4-Amino-3-(dimethylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit enzymes makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H16N2O4 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
[4-amino-3-(dimethylamino)-9,10-dioxoanthracen-1-yl] acetate |
InChI |
InChI=1S/C18H16N2O4/c1-9(21)24-13-8-12(20(2)3)16(19)15-14(13)17(22)10-6-4-5-7-11(10)18(15)23/h4-8H,19H2,1-3H3 |
InChIキー |
GETSUOQADJYLDY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N(C)C)N)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B11466058.png)
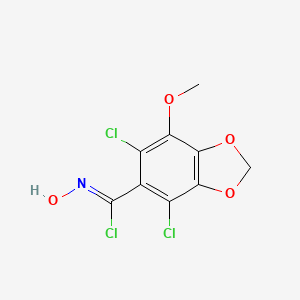
![2,4-dimethyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11466069.png)
![8-Chloro-5-(2-chlorophenyl)-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11466070.png)
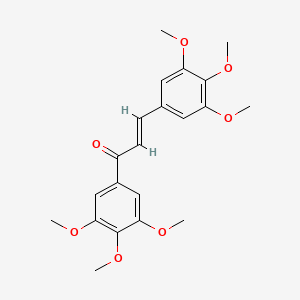
![ethyl 2-oxo-7-propyl-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11466082.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)

![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)
![1-(6-chloropyridazin-3-yl)-4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11466107.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11466109.png)
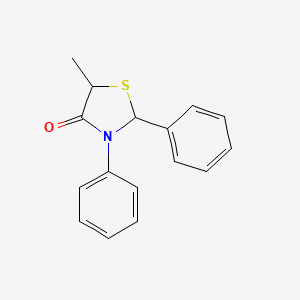
![N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11466124.png)
